molecular formula C7H11F2NO B3222776 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 1214875-39-4

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B3222776
CAS No.: 1214875-39-4
M. Wt: 163.16
InChI Key: ZGGHCXRVEDILOZ-UHFFFAOYSA-N
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Description

9,9-Difluoro-3-oxa-7-azabicyclo[331]nonane is a bicyclic compound characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and bicyclic intermediates.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the desired bicyclic structure.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but includes a benzyl group, which may alter its chemical properties and applications.

    9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid:

Uniqueness

This compound is unique due to its specific arrangement of fluorine, oxygen, and nitrogen atoms within a bicyclic framework. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-1-10-2-6(7)4-11-3-5/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHCXRVEDILOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2(F)F)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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